4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring and a pyrimidine ring connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Attachment of the 2-Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrrolidine and pyrimidine rings, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities with 4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil are structurally related to the pyrimidine ring in the compound.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a pyrimidine ring connected through an ether linkage. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-2-4-13(14)16(20)19-9-7-12(10-19)22-15-6-8-17-11-18-15/h2-6,8,11-12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCIMIEYZPKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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